1-Ethoxy-3-methyl-2-butene

Physical chemistry Process engineering Solvent selection

1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4), also known as prenyl ethyl ether or ethyl 3-methyl-2-butenyl ether, is a colorless, highly flammable dialkyl ether of molecular formula C₇H₁₄O and molecular mass 114.19 g·mol⁻¹. The substance exhibits a boiling point of 121.5 °C at 760 mmHg, a density of 0.793 g·cm⁻³, and a refractive index of 1.416–1.422.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 22094-00-4
Cat. No. B1624131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-3-methyl-2-butene
CAS22094-00-4
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCOCC=C(C)C
InChIInChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3
InChIKeyHPMSQLYFMOOLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4) Product-Specific Evidence Guide for Scientific Selection and Procurement


1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4), also known as prenyl ethyl ether or ethyl 3-methyl-2-butenyl ether, is a colorless, highly flammable dialkyl ether of molecular formula C₇H₁₄O and molecular mass 114.19 g·mol⁻¹ [1]. The substance exhibits a boiling point of 121.5 °C at 760 mmHg, a density of 0.793 g·cm⁻³, and a refractive index of 1.416–1.422 [1] . Its sensory profile is described as fruity, green, and grassy, with a slightly herbal character [2]. The compound is listed as a flavouring agent by both the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1232) and the Flavor and Extract Manufacturers Association (FEMA No. 3777), with an Acceptable Daily Intake (ADI) of “No safety concern at current levels of intake” [3]. Beyond its use in food and fragrance, it occurs naturally in litchi and cassis fruits and has been identified as a key volatile metabolite of the fungus Penicillium digitatum [4].

Why Generic Substitution of 1-Ethoxy-3-methyl-2-butene Fails: Critical Differentiators from Structural and Functional Analogs


Despite belonging to the dialkyl ether class, 1-ethoxy-3-methyl-2-butene cannot be freely interchanged with apparently similar compounds. Subtle variations in the alkyl substituents and the position of the olefinic bond lead to substantial changes in physical properties, sensory impact, and regulatory status. For instance, replacing the ethyl group with a methyl group (prenyl methyl ether, PME) or relocating the double bond (e.g., 1-ethoxy-2-butene) alters the boiling point by more than 25 °C and modifies the vapour pressure by a factor of approximately three [1] . Furthermore, the specific substitution pattern of 1-ethoxy-3-methyl-2-butene is essential for its documented role as a potent off-flavour compound in hazelnuts—a feature not shared by its methyl analog PME [2]. These differences directly affect process design, analytical detection, and sensory quality control, making generic substitution technically and commercially risky.

Quantitative Differentiation Evidence for 1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4) Against Closest Analogs


Boiling Point, Density, and Refractive Index Differentiation from Structural Analog 1-Ethoxy-2-butene

1-Ethoxy-3-methyl-2-butene (PEE) exhibits a boiling point of 121.5 °C at 760 mmHg, a density of 0.793 g·cm⁻³, and a refractive index of 1.416–1.422 [1]. In contrast, the structural analog 1-ethoxy-2-butene—which differs only in the position of the double bond—has a boiling point of 95.8 °C at 760 mmHg, a density of 0.8 g·cm⁻³, and a refractive index of 1.411 . The boiling point difference of 25.7 °C is statistically significant and demonstrates that the methyl substitution at the C₃ position substantially reduces volatility, a factor critical for high-temperature processing.

Physical chemistry Process engineering Solvent selection

Commercial Purity Advantage Over Functional Alternative Prenyl Acetate

Commercially available 1-ethoxy-3-methyl-2-butene is routinely specified at a minimum purity of 99.4 % (GC area) . The functional alternative prenyl acetate, widely used in fruity-green fragrance accords, is typically supplied at 98 % purity . The 1.4 percentage-point purity advantage translates to a proportionally lower impurity load, which is especially relevant when the compound is used as a headspace analytical standard or in high-value fragrance concentrates.

Quality assurance Fragrance formulation Analytical standard

Regulatory Clearance and Safety Profile Contrasted with Unapproved Class Analog Prenyl Methyl Ether

1-Ethoxy-3-methyl-2-butene has been evaluated by JECFA (JECFA No. 1232) and assigned an ADI of “No safety concern at current levels of intake” [1]; it is also included in the FEMA GRAS list (FEMA No. 3777) [2]. The closely related prenyl methyl ether (PME), which is also formed as a fungal volatile on hazelnuts, has no JECFA evaluation, no FEMA number, and has never been described as a food-taint, reflecting its lack of regulatory clearance for food use [3]. This absolute regulatory gap means PME cannot serve as a direct substitute in food-grade formulations.

Food safety Regulatory compliance Flavour development

Validated Off-Flavor Marker for Hazelnut Quality Control: Unmatched Specificity as a Food Taint Reference Standard

A controlled study comparing off-note and control hazelnut batches identified 1-ethoxy-3-methyl-2-butene as the sole compound responsible for a metallic, solvent-like off-flavour [1]. Quantitative spiking experiments confirmed its causal role, and sensory evaluation demonstrated that the off-note persisted through thermal processing into hazelnut cakes [1]. In a follow-up investigation, prenyl methyl ether (PME) was found to be the dominant prenyl ether on hazelnuts, yet it was never associated with the off-flavour, underscoring the compound‑specific nature of the sensory defect [2]. No other structural analog has been causally linked to a documented food taint through this level of experimental verification.

Food taint analysis GC-olfactometry Quality control standard

Scientifically Justified Application Scenarios for 1-Ethoxy-3-methyl-2-butene (CAS 22094-00-4)


Certified Reference Material for Food Taint Analysis in Nut Processing

The unequivocal identification of 1-ethoxy-3-methyl-2-butene as the causal agent of metallic off-flavour in hazelnuts (see Evidence Item 4) makes the compound essential as a certified reference standard in GC‑MS and GC‑olfactometry laboratories. Its use allows food quality assurance teams to quantify the taint at trace levels and to validate remediation processes such as roasting or anti‑fungal treatments. The high commercial purity (≥ 99.4 %, Evidence Item 2) further supports its direct use as a calibration standard without additional purification.

Specialty Fragrance Ingredient for Green‑Fruity Accords

The fruity, green, grassy, and slightly herbal olfactory profile of 1-ethoxy-3-methyl-2-butene, combined with its higher boiling point (121.5 °C, Evidence Item 1) and superior purity (≥ 99.4 %, Evidence Item 2), positions it as a valuable component in high‑value fragrance formulations. Its lower volatility relative to 1-ethoxy-2-butene allows it to contribute to the heart rather than the top note, prolonging the fresh character of citrus and green compositions. Regulatory clearance under FEMA GRAS also enables its use in functional fragrances for personal care products.

Volatile Organic Compound (VOC) Standard for Fungal Metabolism Research

Because 1-ethoxy-3-methyl-2-butene is produced as a specific metabolic volatile by Penicillium digitatum but not by other fungal species, it serves as a species‑specific biomarker in mycological research (Evidence Item 4). Researchers investigating post‑harvest decay of citrus and nuts can use the authentic compound to confirm the presence of P. digitatum via headspace analysis. The well‑characterised physical properties (boiling point, refractive index, density; Evidence Item 1) facilitate accurate method development and compound identification.

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